molecular formula C10H18ClNSi B8462213 trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride

trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride

Cat. No.: B8462213
M. Wt: 215.79 g/mol
InChI Key: BQIVEHYVPLPRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride is a chemical compound that features a tetrahydropyridine ring substituted with a trimethylsilyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride typically involves the reaction of 1,2,3,6-tetrahydropyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction proceeds through a coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons .

Scientific Research Applications

trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, contributing to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Trimethylsilyl)ethynyl]aniline
  • 4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine

Uniqueness

trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride is unique due to its tetrahydropyridine ring structure combined with the trimethylsilyl ethynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C10H18ClNSi

Molecular Weight

215.79 g/mol

IUPAC Name

trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride

InChI

InChI=1S/C10H17NSi.ClH/c1-12(2,3)9-6-10-4-7-11-8-5-10;/h4,11H,5,7-8H2,1-3H3;1H

InChI Key

BQIVEHYVPLPRTG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CCNCC1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-[(trimethylsilyl)ethynyl]-3,6-dihydropyridine-1(2H) -carboxylate (2.75 g, 9.8 mmol) was stirred in methanol (10 mL) and acetyl chloride (2.1 mL, 29.2 mmol) was added dropwise. The temperature rose from 18° C. to 30° C. during the addition, and the mixture was kept at 40° C. until there was no more starting material by tic. The mixture was cooled to room temperature, EtOAc (15 mL) was added and the solid filtered off to give an off-white solid (1.6 g).
Name
tert-Butyl 4-[(trimethylsilyl)ethynyl]-3,6-dihydropyridine-1(2H) -carboxylate
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

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